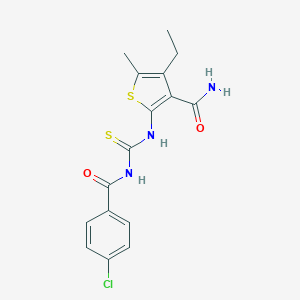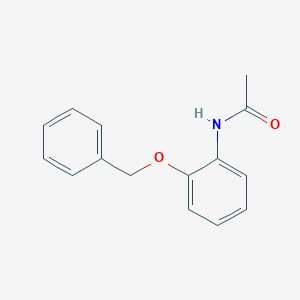
PI-273
描述
PI-273 是一种专门针对磷脂酰肌醇 4-激酶 IIα (PI4KIIα) 的小分子抑制剂。 这种化合物因其能够通过阻断细胞周期和诱导细胞凋亡来抑制乳腺癌细胞的生长而著称 。 This compound 是第一个可逆且特异性的 PI4KIIα 抑制剂,其抑制浓度 (IC50) 为 0.47 微摩尔 .
准备方法
合成路线和反应条件: PI-273 的合成涉及一系列从市售前体开始的化学反应。关键步骤包括形成硫脲键和引入氯苯甲酰基。合成路线通常涉及:
形成硫脲键: 此步骤涉及胺与异硫氰酸酯反应形成硫脲衍生物。
引入氯苯甲酰基: 此步骤涉及在碱性条件下用 4-氯苯甲酰氯酰化硫脲衍生物.
工业生产方法: this compound 的工业生产可能会遵循类似的合成路线,但在更大规模上进行,并针对产率和纯度进行优化。这将涉及使用自动化反应器和严格的质量控制措施以确保一致性和安全性。
化学反应分析
反应类型: 由于存在反应性官能团,例如硫脲和氯苯甲酰基,PI-273 主要经历取代反应。
常用试剂和条件:
取代反应: 这些反应通常涉及亲核试剂(如胺或硫醇)在碱性条件下与氯苯甲酰基反应。
氧化和还原反应: 虽然对于 this compound 不常见,但在特定条件下,这些反应可能涉及硫脲基团。
主要产物: 从这些反应中形成的主要产物将取决于所用试剂的具体情况。 例如,用胺取代将产生新的硫脲衍生物,而氧化可能潜在地改变硫脲基团 .
科学研究应用
PI-273 在科学研究中具有多种重要应用:
癌症研究: this compound 用于研究 PI4KIIα 在癌细胞增殖和凋亡中的作用。 .
细胞周期研究: 通过阻断 G2-M 期的细胞周期,this compound 有助于研究人员了解细胞周期调控机制以及治疗干预的潜力.
作用机制
PI-273 通过特异性抑制 PI4KIIα 发挥作用,PI4KIIα 是一种参与磷脂酰肌醇 4-磷酸 (PI4P) 产生的激酶。这种抑制导致 PI4P 水平下降,进而影响下游信号通路,例如 AKT 通路。 PI4KIIα 活性阻断导致细胞周期在 G2-M 期停滞,并在癌细胞中诱导细胞凋亡 .
类似化合物:
PI-103: 另一种针对磷脂酰肌醇激酶的抑制剂,但具有更广泛的特异性。
沃替西尼: 磷脂酰肌醇 3-激酶 (PI3K) 的一种知名抑制剂,它也影响相关的通路。
LY294002: PI3K 的一种合成抑制剂,用于各种研究。
This compound 的独特性: this compound 因其对 PI4KIIα 的高度特异性和其可逆的、底物竞争性抑制机制而独一无二。 与其他靶向 ATP 结合位点的抑制剂不同,this compound 与底物磷脂酰肌醇竞争,提供了一种不同的作用方式 .
相似化合物的比较
PI-103: Another inhibitor targeting phosphatidylinositol kinases but with a broader specificity.
Wortmannin: A well-known inhibitor of phosphatidylinositol 3-kinase (PI3K), which also affects related pathways.
LY294002: A synthetic inhibitor of PI3K, used in various research studies.
Uniqueness of PI-273: this compound is unique due to its high specificity for PI4KIIα and its reversible, substrate-competitive inhibition mechanism. Unlike other inhibitors that target the ATP binding site, this compound competes with the substrate phosphatidylinositol, providing a distinct mode of action .
属性
IUPAC Name |
2-[(4-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERMBQDBLFAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)
![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)
![2-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B355020.png)
![2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B355021.png)
![3-{[(4-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B355029.png)
![5-Oxo-5-[3-(1-piperidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B355034.png)

![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B355155.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B355158.png)
![N-cyclohexyl-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B355168.png)
